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Study Designs & Results at a Glance

The following table summarizes three different lansoprazole bioequivalence studies conducted under various

conditions.

Study Focus &
Condition

Sponsor /
Source

Design Subjects
Key Outcome (90% CI
Range)

Fasting, Fed, &
Applesauce [1]

Not Specified 3-Sequence, 3-

Period, Partial
Replicate

Crossover

48-60

healthy
males

Bioequivalent under all

conditions (Cmax, AUC0-t,

AUC0-∞ within 80.00-

125.00%) [1]

Fasting
Condition [2]

PT Mega
Lifesciences

Indonesia

2-Treatment
Crossover

48 healthy
adults

Bioequivalent (90% CI for
AUC0-12h and Cmax within

80.00-125.00%) [2]

Fasting
Condition [3]

Dr. Reddy's

Laboratories
Ltd.

3-Sequence, 3-

Period, Partial
Replicate

Crossover

48 enrolled,

42
completed

Bioequivalent (Relative

bioavailability compared to
Prevacid) [3]
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Detailed Experimental Protocol

The studies follow a standardized bioequivalence protocol. Here is a detailed look at the typical

methodology, synthesized from the search results.

Core Design: The most common design is a randomized, open-label, single-dose crossover study

[1] [3]. In this design, each subject receives both the test (generic) and reference (Prevacid)

formulations in different periods, with a washout period of at least 7 days to eliminate carryover

effects [1] [2]. Some studies use a partial replicate design (3-periods, 3-sequences) to better estimate

the pharmacokinetics of highly variable drugs [1] [3].

Subject Population: Studies enroll healthy adult volunteers, typically aged 18 to 55, with a body

mass index (BMI) within the normal range (e.g., 18.0-25.0 or 18.0-29.9 kg/m²) [2] [3]. Subjects are

thoroughly screened, and those with a history of hypersensitivity to lansoprazole, gastrointestinal

diseases, or significant clinical abnormalities in lab tests or vital signs are excluded [2].

Dosing and Conditions: A single 30 mg dose of lansoprazole is administered after an overnight fast

(at least 10 hours) for fasting condition studies [2]. Other studies also investigate fed conditions (e.g.,

high-fat meal) and fasting-applesauce conditions (sprinkling the capsule contents on applesauce) [1].

Blood Sampling and Analysis: Serial blood samples are collected before dosing (0 hour) and at

multiple time points after dosing (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, and 12 hours) [2].

Plasma concentrations of lansoprazole are determined using a validated analytical method like LC-

MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1].

Pharmacokinetic and Statistical Analysis: The key pharmacokinetic parameters calculated from the

plasma concentration-time profile are:

Cmax: Maximum observed plasma concentration.

AUC0-t: Area under the plasma concentration-time curve from zero to the last measurable time

point.
AUC0-∞: Area under the curve from zero to infinity [1] [2].

Bioequivalence Criteria: Two formulations are considered bioequivalent if the 90% confidence

interval (CI) for the geometric mean ratio (Test/Reference) of ln-transformed Cmax and AUC values
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falls within the acceptance range of 80.00% to 125.00% [2]. For highly variable drugs (within-subject

variability >30%), a scaled average bioequivalence approach may be used [1].

Experimental Workflow Visualization

The diagram below illustrates the standard workflow for a lansoprazole bioequivalence study, from subject

screening to final analysis.
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* Note: Typically a single analysis
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Key Design Takeaways for Professionals

For researchers designing such a study, the search results highlight several critical considerations:

Account for High Variability: Lansoprazole is known to have high within-subject pharmacokinetic
variability. Employing a partial replicate design is a robust strategy in such cases, as it allows for a
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more accurate estimation of this variability and the use of scaled average bioequivalence criteria if

needed [1] [3].
Explore Administration Conditions: While the standard is fasting, investigating conditions like fed
and applesauce administration can provide valuable data for product labeling, offering flexibility for
patients who have difficulty swallowing capsules [1].

Standardized Bioanalysis: The use of a validated LC-MS/MS method is the gold standard for
accurately quantifying lansoprazole plasma concentrations due to its high sensitivity and specificity

[1].
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To cite this document: Smolecule. [Lansoprazole sodium bioequivalence study design]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003957#lansoprazole-

sodium-bioequivalence-study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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